

# Technical Monograph: 2-Chloro-5-(1-ethoxyethenyl)pyrazine

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Chloro-5-(1-ethoxyethenyl)pyrazine

CAS No.: 1206723-31-0

Cat. No.: B2889863

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## The "Masked Acetyl" Strategy in Pyrazine Functionalization

### Executive Summary & Core Identity

CAS Number:1206723-31-0[1][2][3]

**2-Chloro-5-(1-ethoxyethenyl)pyrazine** is a specialized heterocyclic intermediate used primarily in medicinal chemistry as a "masked" acetyl group equivalent. In the synthesis of complex kinase inhibitors and bioactive pyrazine derivatives, direct acylation of the electron-deficient pyrazine ring is often chemically forbidden due to poor reactivity in Friedel-Crafts conditions.

This molecule solves that problem. By installing the 1-ethoxyvinyl group (a vinyl ether) via cross-coupling, researchers can subsequently reveal a ketone functionality under mild acidic hydrolysis. This two-step sequence—coupling followed by hydrolysis—is the industry-standard method for synthesizing 1-(5-chloropyrazin-2-yl)ethanone, a critical scaffold for fused ring systems.

## Technical Specifications

| Parameter         | Data   |
|-------------------|--|
| CAS Number        | 1206723-31-0   |
| IUPAC Name        | 2-Chloro-5-(1-ethoxyethenyl)pyrazine   |
| Synonyms          | 2-Chloro-5-(1-ethoxyvinyl)pyrazine; 2-(1-Ethoxyvinyl)-5-chloropyrazine                               |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> O   |
| Molecular Weight  | 184.62 g/mol   |
| SMILES            | <chem>CCO/C(=C)c1cncc(Cl)n1</chem>   |
| Physical State    | Pale yellow oil or low-melting solid (depending on purity)   |
| Storage           | 2–8°C, Inert atmosphere (Argon/Nitrogen). <sup>[4][5]</sup><br><sup>[6][7]</sup> Moisture sensitive. |

## Synthesis Protocol: The Stille Coupling Pathway

Note: This protocol synthesizes CAS 1206723-31-0 from commercially available 2-bromo-5-chloropyrazine.

### Rationale for Methodology

The pyrazine ring is highly  $\pi$ -deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. Therefore, we utilize Stille Cross-Coupling rather than lithiation/acylation. The Stille reaction operates under neutral conditions, preserving the chlorine handle at the C2 position for future nucleophilic aromatic substitution ( $S_NAr$ ) reactions.

### Reagents & Stoichiometry

- Substrate: 2-Bromo-5-chloropyrazine (1.0 eq) [CAS: 912773-21-8]<sup>[6]</sup>
- Coupling Partner: Tributyl(1-ethoxyvinyl)stannane (1.1 eq) [CAS: 97674-02-7]<sup>[8]</sup>
- Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>] (0.05 eq)
- Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

- Additives: LiCl (optional, promotes reaction rates in Stille couplings)

## Step-by-Step Workflow

- Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.
- Solvation: Dissolve 2-bromo-5-chloropyrazine in anhydrous 1,4-dioxane (0.2 M concentration).
- Reagent Addition: Add Tributyl(1-ethoxyvinyl)stannane via syringe. Add the Pd catalyst in one portion.
- Thermal Cycle: Heat the mixture to 90–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide (M+H 193/195).
  - Checkpoint: The product (vinyl ether) is acid-sensitive. Do not use acidic mobile phases for TLC/LCMS if possible, or minimize exposure time.
- Workup (Non-Acidic): Cool to room temperature. Dilute with EtOAc. Wash with KF (aq) solution to precipitate tin byproducts as insoluble fluorides. Filter through Celite.
- Purification: Flash column chromatography on silica gel (neutralized with 1% Et<sub>3</sub>N) using Hexanes/EtOAc.
  - Result: **2-Chloro-5-(1-ethoxyethenyl)pyrazine** (CAS 1206723-31-0).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Downstream Application: Unmasking the Ketone

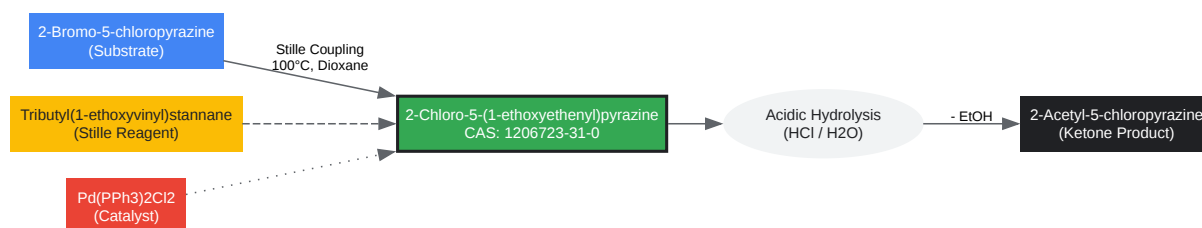
The primary utility of CAS 1206723-31-0 is its conversion to 2-acetyl-5-chloropyrazine.

Protocol:

- Dissolve CAS 1206723-31-0 in THF/Water (4:1).
- Add 1M HCl (2.0 eq) and stir at room temperature for 1 hour.
- Mechanism: The vinyl ether protonates to form an oxocarbenium ion, which is trapped by water. Elimination of ethanol yields the ketone.

- Outcome: 1-(5-chloropyrazin-2-yl)ethanone (CAS 1260763-76-3), ready for condensation reactions (e.g., forming pyrazolopyrazines).

## Mechanistic & Workflow Visualization



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Figure 1: Synthetic workflow from halogenated precursor to the acetyl-pyrazine via the vinyl ether intermediate (CAS 1206723-31-0).

## Safety & Handling (E-E-A-T)

- Organotin Toxicity: The tributyltin byproduct is highly toxic and lipophilic. It can penetrate nitrile gloves. Double-gloving and use of a fume hood are mandatory.
- Waste Disposal: All aqueous washes containing tin (KF workup) must be segregated into specific heavy metal waste streams, not general organic waste.
- Stability: The title compound (vinyl ether) is stable in base but rapidly degrades in acid. Ensure CDCl<sub>3</sub> used for NMR is free of acid traces (filter through basic alumina if unsure).

## References

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## Sources

- [1. Building Blocks | CymitQuimica \[cymitquimica.com\]](#)
- [2. 2-chloro pyrazine c6h3cln2 | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. EnamineStore \[enaminestore.com\]](#)
- [4. prepchem.com \[prepchem.com\]](#)
- [5. TRIBUTYL\(1-ETHOXYVINYL\)TIN | 97674-02-7 \[chemicalbook.com\]](#)
- [6. nbinno.com \[nbinno.com\]](#)
- [7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents \[patents.google.com\]](#)
- [8. CAS 97674-02-7: 1-Ethoxyvinyltri-n-butyltin | CymitQuimica \[cymitquimica.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-5-(1-ethoxyethenyl)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2889863#cas-number-for-2-chloro-5-1-ethoxyethenyl-pyrazine>]

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